
(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom and a methyl group attached to a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: Introduction of the chlorine atom at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.
Methylation: Introduction of the methyl group at the 5th position using methylating agents like methyl iodide in the presence of a base.
Reduction: Reduction of the naphthalene ring to a tetrahydronaphthalene ring using hydrogenation catalysts such as palladium on carbon.
Amination: Introduction of the amine group at the 1st position using amination reagents like ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Azides, nitriles.
Scientific Research Applications
(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups contribute to its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with similar properties but different biological activity.
6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the methyl group, resulting in different reactivity and applications.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom, affecting its chemical behavior and uses.
Uniqueness
(S)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both chlorine and methyl groups, which confer specific chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and chiral recognition studies.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(1S)-6-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14ClN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1 |
InChI Key |
CKSATNLNXRZQHJ-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1CCC[C@@H]2N)Cl |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


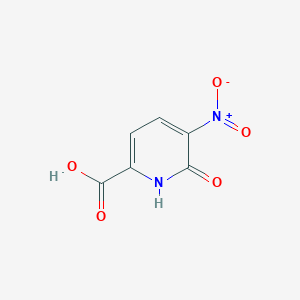
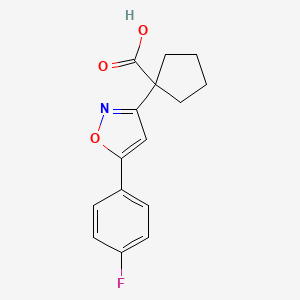
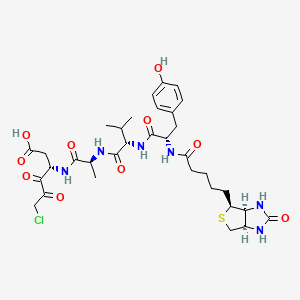
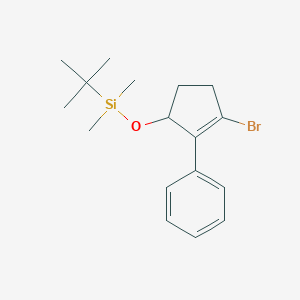

![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)
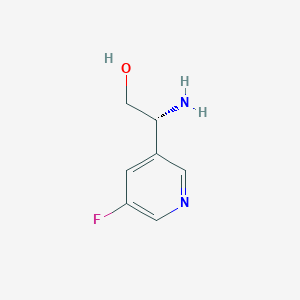
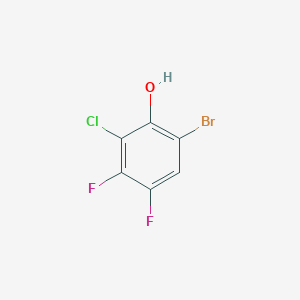
![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)

![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)

![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)
